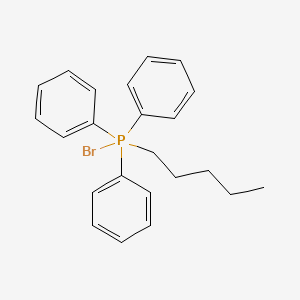

Bromo-pentyl-triphenyl-lambda5-phosphane

Description

Bromo-pentyl-triphenyl-lambda5-phosphane: is a chemical compound with the molecular formula C23H26BrP It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to three phenyl groups and a bromo-pentyl group

Properties

CAS No. |

59725-01-8 |

|---|---|

Molecular Formula |

C23H26BrP |

Molecular Weight |

413.3 g/mol |

IUPAC Name |

bromo-pentyl-triphenyl-λ5-phosphane |

InChI |

InChI=1S/C23H26BrP/c1-2-3-13-20-25(24,21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23/h4-12,14-19H,2-3,13,20H2,1H3 |

InChI Key |

AIGLQVZTPYKOGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromo-pentyl-triphenyl-lambda5-phosphane typically involves the reaction of triphenylphosphine with a bromo-pentyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or dichloromethane, and using a base like sodium hydride to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Bromo-pentyl-triphenyl-lambda5-phosphane undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.

Reduction Reactions: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include phosphine derivatives with different functional groups replacing the bromo group.

Oxidation Reactions: Phosphine oxides are the primary products.

Reduction Reactions: Reduced phosphine compounds are formed.

Scientific Research Applications

Chemistry: Bromo-pentyl-triphenyl-lambda5-phosphane is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the preparation of phosphine ligands for catalysis.

Biology: In biological research, this compound is used to study the interactions of phosphine derivatives with biological molecules. It is also investigated for its potential as a probe in biochemical assays.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of phosphine-based drugs. Its interactions with biological targets are of particular interest in medicinal chemistry.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical processes.

Mechanism of Action

The mechanism of action of bromo-pentyl-triphenyl-lambda5-phosphane involves its interaction with various molecular targets. The phosphorus atom in the compound can form bonds with other atoms or molecules, leading to the formation of new chemical species. The bromo group can participate in substitution reactions, allowing the compound to act as a versatile reagent in chemical synthesis. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Triphenylphosphine: A widely used phosphine compound with similar chemical properties but lacking the bromo-pentyl group.

Bromo-methyl-triphenylphosphonium bromide: Another phosphine derivative with a bromo group, but with different reactivity due to the presence of a methyl group instead of a pentyl group.

Uniqueness: Bromo-pentyl-triphenyl-lambda5-phosphane is unique due to the presence of the bromo-pentyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and catalysis, offering different reactivity patterns compared to other phosphine compounds.

Biological Activity

Bromo-pentyl-triphenyl-lambda5-phosphane (C23H26BrP) is a phosphonium compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

This compound is characterized by a triphenylphosphonium moiety linked to a bromo-pentyl group. Its molecular formula is C23H26BrP, and it has been cataloged under various identifiers, including PubChem CID 108819. The compound exhibits a melting point range of approximately 246-250 °C and is soluble in methanol, indicating its potential utility in biological assays where solubility is crucial for bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with an appropriate brominated pentyl compound. This reaction can be optimized to enhance yield and purity, with methods such as solvent-free synthesis or microwave-assisted techniques being explored in recent studies.

Antioxidant Properties

Research indicates that phosphonium compounds like this compound may exhibit significant antioxidant activity. These compounds are often designed to target mitochondria, where they can mitigate oxidative stress by scavenging free radicals. A study highlighted the effectiveness of triphenylphosphonium derivatives in reducing oxidative damage in cellular models, suggesting their potential as therapeutic agents against diseases characterized by oxidative stress .

Anticancer Activity

Several studies have investigated the anticancer properties of phosphonium compounds. For instance, this compound has been shown to induce apoptosis in cancer cell lines through mitochondrial pathways. The compound's ability to disrupt mitochondrial function has been linked to its cytotoxic effects on tumor cells, making it a candidate for further development as an anticancer agent .

Case Studies

- Mitochondrial Targeting : A study published in ChemInform reported on the design and synthesis of mitochondria-targeted antioxidants based on triphenylphosphonium derivatives. These compounds demonstrated enhanced cellular uptake and protective effects against mitochondrial dysfunction .

- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Neuroprotective Effects : Research has also explored the neuroprotective effects of phosphonium compounds in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier while providing antioxidant benefits positions them as promising candidates for treating conditions like Alzheimer's disease .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H26BrP |

| Melting Point | 246-250 °C |

| Solubility | Soluble in Methanol |

| Biological Activities | Antioxidant, Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.